2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H13ClN2O4S and its molecular weight is 400.83. The purity is usually 95%.
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Scientific Research Applications
Microbial Transformation and Derivative Synthesis
Research on dibenzo[b,f][1,4]oxazepine derivatives, closely related to 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, includes studies on microbial transformation. Fungi such as Hormodendrum sp. have been shown to transform these compounds into new derivatives, indicating a potential for bioconversion processes in pharmaceutical applications (Jiu, Mizuba, & Hribar, 1977).
Antitumor Activity
Novel benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor activity. Compounds such as N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide showed significant activity against certain cancer cell lines, suggesting the therapeutic potential of these compounds in oncology (Sławiński & Brzozowski, 2006).
Pharmacological Characterization
Dibenzo[b,f][1,4]oxazepines have been synthesized and pharmacologically characterized for their activity at various receptors, including histamine and serotonin receptors. This research provides insights into the receptor selectivity and specificity of these compounds, contributing to the development of new drugs with targeted actions (Naporra et al., 2016).
Enzyme Inhibition
Research has also focused on the synthesis of [1,4]oxazepine-based sulfonamides as inhibitors of enzymes like carbonic anhydrases. These studies highlight the dual role of the sulfonamide functionality in enabling ring construction and acting as an enzyme inhibitor, relevant for therapeutic applications (Sapegin et al., 2018).
Biomass-Involved Synthesis
A biomass-involved strategy has been developed for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones and related compounds. This method underscores the potential for sustainable and efficient synthesis of benzo-fused N-heterocycles, which could have diverse applications in medicinal chemistry (Zhang et al., 2015).
Mechanism of Action
The compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it could have potential applications in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Properties
IUPAC Name |
2-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4S/c20-14-5-1-4-8-18(14)27(24,25)22-12-9-10-16-13(11-12)19(23)21-15-6-2-3-7-17(15)26-16/h1-11,22H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSGQPJLPPQUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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